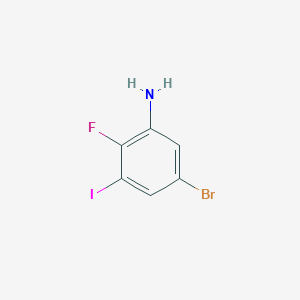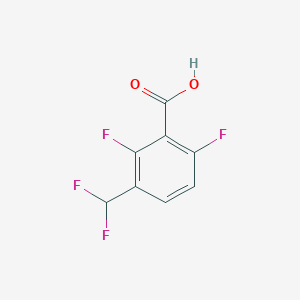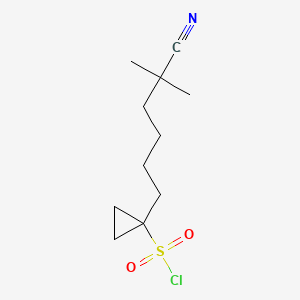
1-(5-Cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a cyano group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyano-5,5-dimethylpentyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Wissenschaftliche Forschungsanwendungen
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The cyano group can participate in various transformations, including reduction to primary amines, which can further react to form secondary and tertiary amines. The cyclopropane ring provides structural rigidity and can influence the reactivity and selectivity of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the cyano group, making it less versatile in certain synthetic applications.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Contains a sulfonyl chloride group but has a different aromatic structure, used primarily as a fluorescent labeling reagent.
Benzylsulfonyl chloride: Another sulfonyl chloride derivative, used in the synthesis of sulfonamides and other organic compounds.
The unique combination of the cyano group, cyclopropane ring, and sulfonyl chloride group in 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride provides distinct reactivity and applications compared to these similar compounds.
Eigenschaften
Molekularformel |
C11H18ClNO2S |
|---|---|
Molekulargewicht |
263.78 g/mol |
IUPAC-Name |
1-(5-cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H18ClNO2S/c1-10(2,9-13)5-3-4-6-11(7-8-11)16(12,14)15/h3-8H2,1-2H3 |
InChI-Schlüssel |
YKTSBLVFMMCHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCC1(CC1)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



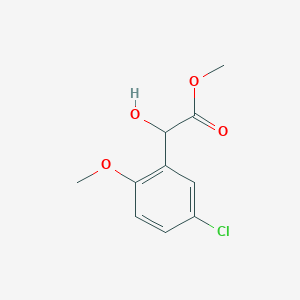
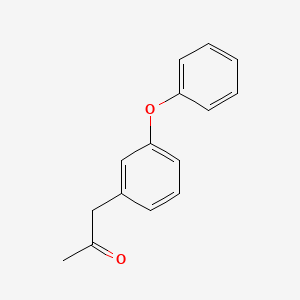

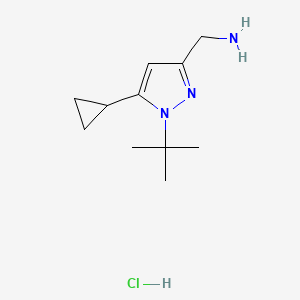
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
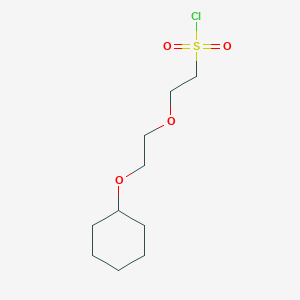
amine](/img/structure/B15310507.png)
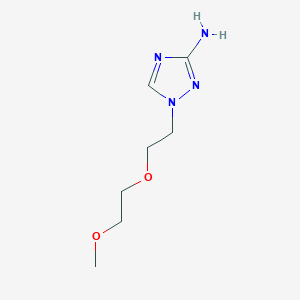
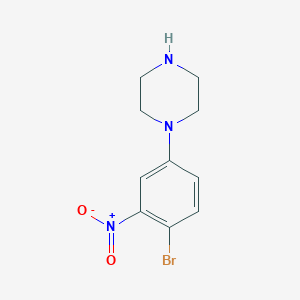
amine](/img/structure/B15310535.png)
